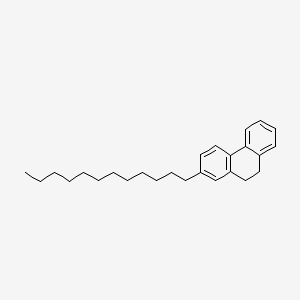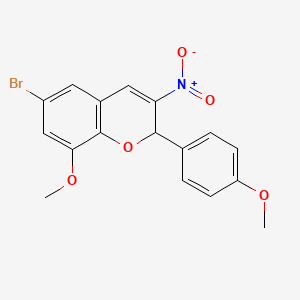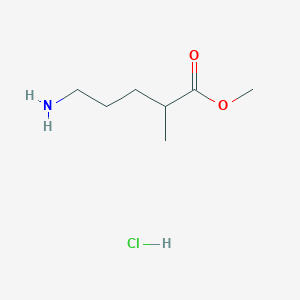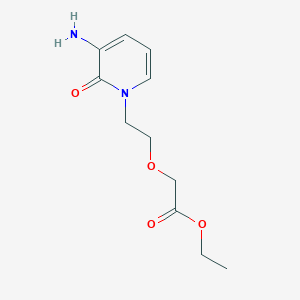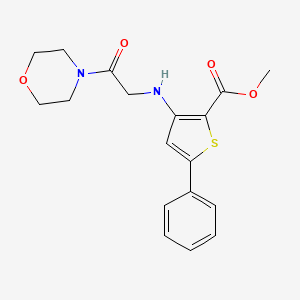
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with phenylmagnesium bromide to form 5-phenylthiophene-2-carboxylic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield methyl 5-phenylthiophene-2-carboxylate. The final step involves the reaction of this ester with 2-morpholino-2-oxoethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis and ultrasound irradiation can further optimize the reaction conditions, reducing the reaction time and improving the overall yield .
化学反应分析
Types of Reactions
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholino moiety can be reduced using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of voltage-gated sodium channels or calcium channels, affecting cellular signaling pathways . Additionally, it may interact with GABA transporters, influencing neurotransmitter levels in the brain.
相似化合物的比较
Similar Compounds
Methyl 3-(2-(2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetamido)propanoate: Another thiophene derivative with similar structural features.
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: A compound with a thiophene ring and morpholino group, used in anticonvulsant research.
Uniqueness
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C18H20N2O4S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
methyl 3-[(2-morpholin-4-yl-2-oxoethyl)amino]-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-23-18(22)17-14(11-15(25-17)13-5-3-2-4-6-13)19-12-16(21)20-7-9-24-10-8-20/h2-6,11,19H,7-10,12H2,1H3 |
InChI 键 |
OWGGQPYMFOJXIC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NCC(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


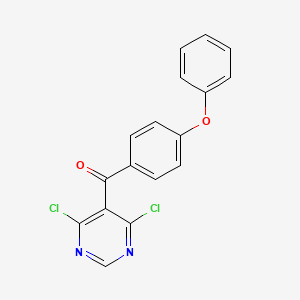
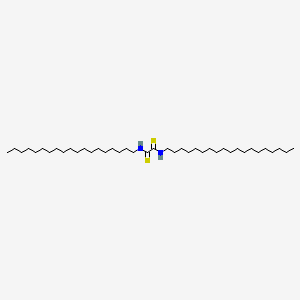
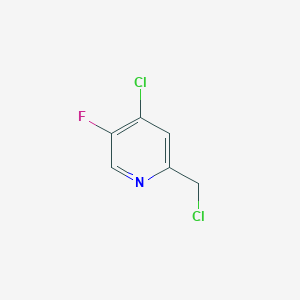
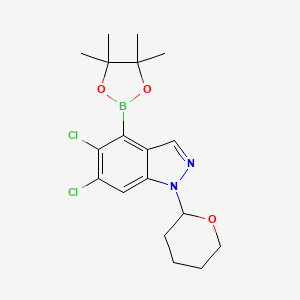
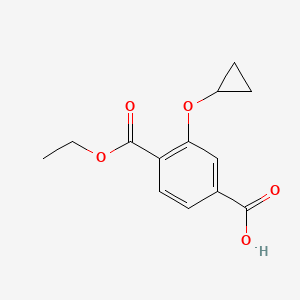
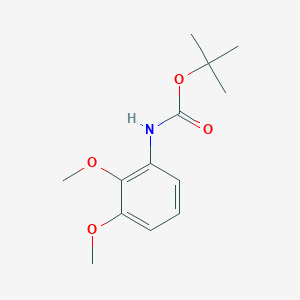
![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
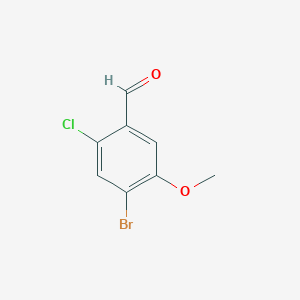
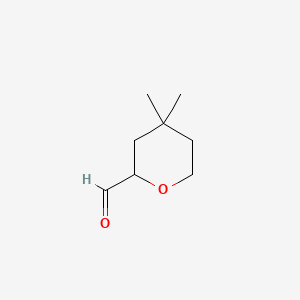
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
